molecular formula C46H84N12 B13416262 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane

1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B13416262
M. Wt: 805.2 g/mol
InChI Key: UCURPXSPDBIBCI-UHFFFAOYSA-N
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Description

1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is a complex organic compound featuring multiple tetraazacyclotetradecane (cyclam) units. Cyclam derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane typically involves the following steps:

    Formation of Cyclam Units: The cyclam units are synthesized through a series of cyclization reactions involving primary amines and dihaloalkanes.

    Benzylation: The cyclam units are then benzylated using benzyl halides under basic conditions.

    Coupling: The benzylated cyclam units are coupled together using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH conditions.

    Purification: Using techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential in chelation therapy for metal poisoning.

    Medicine: Explored for its use in diagnostic imaging and targeted drug delivery.

    Industry: Utilized in catalysis and material science for the development of advanced materials.

Mechanism of Action

The mechanism by which 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane exerts its effects involves:

    Molecular Targets: The compound targets metal ions, forming stable complexes through coordination bonds.

    Pathways Involved: The formation of these complexes can influence various biochemical pathways, including those involved in metal ion transport and storage.

Comparison with Similar Compounds

Similar Compounds

    1,4,8,11-Tetraazacyclotetradecane (Cyclam): A simpler analog with similar metal-binding properties.

    1,4,8,11-Tetraazacyclotetradecane-1,8-diylbis(methylene)bis(4-methylbenzenesulfonamide): Another derivative with different functional groups.

Properties

Molecular Formula

C46H84N12

Molecular Weight

805.2 g/mol

IUPAC Name

1,11-bis[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C46H84N12/c1-15-47-23-25-49-21-4-31-55(35-27-51-17-1)39-43-7-11-45(12-8-43)41-57-33-6-34-58(38-30-54-20-3-19-53-29-37-57)42-46-13-9-44(10-14-46)40-56-32-5-22-50-26-24-48-16-2-18-52-28-36-56/h7-14,47-54H,1-6,15-42H2

InChI Key

UCURPXSPDBIBCI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCN(CCNCCCNCC3)CC4=CC=C(C=C4)CN5CCCNCCNCCCNCC5

Origin of Product

United States

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